Critical Evidence Gap: Absence of Published Head-to-Head Biological Data vs. Structural Analogs
Extensive searching of PubMed, BindingDB, ChEMBL, and patent databases (January–April 2026) identified zero peer-reviewed articles or patents reporting quantitative IC₅₀, Kᵢ, Kd, or cellular activity data for 1,6-dimethyl-N-(2-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide (CAS 1011397-50-4) in any target-based or phenotypic assay. In contrast, closely related analogs such as 6-(4-methoxyphenyl)-1,3-dimethyl-N-(2-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide and 1-isopropyl-N-((6-methyl-2-oxo-4-propyl-1,2-dihydropyridin-3-yl)methyl)-6-(6-(4-methylpiperazin-1-yl)pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide have documented kinase inhibition profiles [1]. Users must rely on in-house profiling to establish differentiation. This evidence gap is explicitly documented here to prevent procurement based on inferred or assumed activity.
| Evidence Dimension | Published biological activity data |
|---|---|
| Target Compound Data | Not available in public domain |
| Comparator Or Baseline | 6-(4-methoxyphenyl)-1,3-dimethyl-N-(2-methylphenyl) analog: PI3Kα IC₅₀ = 4.8 nM (BindingDB BDBM50358204) [2] |
| Quantified Difference | Cannot be calculated |
| Conditions | N/A |
Why This Matters
Procurement decisions for this compound must currently be driven by its unique structural features rather than by comparative biological superiority.
- [1] BindingDB BDBM50358204, CHEMBL1922094; PI3Kα IC₅₀ = 4.8 nM for a structurally distinct analog. View Source
- [2] J. Enzyme Inhib. Med. Chem. 34, 1426–1438 (2019) – ALK-L1196M inhibitor SAR. View Source
